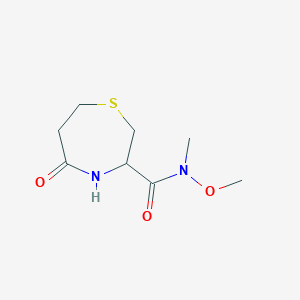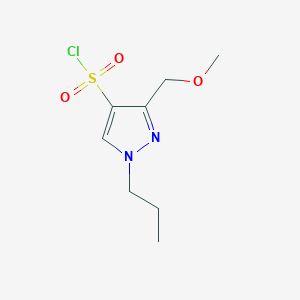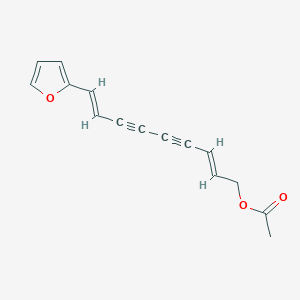
Acetylatractylodinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylatractylodinol is a compound with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol . It is a powder derived from the roots of Atractylodes chinensis .
Synthesis Analysis
Acetylatractylodinol is isolated from Atractylodes lancea and possesses antioxidant activity . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular structure of Acetylatractylodinol consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The compound is classified as a miscellaneous type of compound .Chemical Reactions Analysis
Acetylatractylodinol is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Acetylatractylodinol is a powder . It has a molecular weight of 240.25 g/mol .Scientific Research Applications
- Mechanism of Action : Ethanol extract of Atractylodis rhizoma (EEAR) containing acetylatractylodinol was evaluated in an LPS-induced ALI model. EEAR reduced lung inflammation by inhibiting the activation of the PI3K-AKT and MAPK signaling pathways .
- Components and Targets : EEAR contains 19 identified components, including acetylatractylodinol. These components synergistically regulate shared pathways such as MAPK and PI3K-AKT. Notably, ferulic acid, 4-methylumbelliferone, and atractylenolides also contribute to the anti-inflammatory effects .
- Metabolite Regulation : EEAR modulates metabolites related to galactose and amino acid metabolism pathways, further contributing to its therapeutic effects .
Chemical Stability and Bioavailability
- Atractylodin-related polyacetylenes, including acetylatractylodinol, may exhibit chemical instability under extreme temperatures. Processing Atractylodes rhizomes by stir-frying with bran affects polyacetylene content and bioavailability in vivo .
Antioxidant Properties
- While not directly studied for acetylatractylodinol, research on antioxidant peptides from egg-derived proteins provides insights into antioxidant mechanisms. Molecular docking studies can reveal binding abilities to Keap1 ligands .
Mechanism of Action
Target of Action
Acetylatractylodinol, a natural product isolated from Atractylodes lancea , has been identified to interact with key proteins such as PI3K , AKT , and MAPK1 . These proteins play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
Acetylatractylodinol binds well to its targets, PI3K, AKT, and MAPK1, with binding energies less than -5 kcal/mol . This binding interaction triggers a series of biochemical reactions that lead to changes in the cellular processes controlled by these proteins .
Biochemical Pathways
The primary biochemical pathways affected by Acetylatractylodinol are the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-protein kinase B (AKT) signaling pathways . These pathways are involved in regulating cellular responses to a variety of stimuli and play a key role in controlling cell growth and survival .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and therapeutic potential .
Result of Action
Acetylatractylodinol has been shown to possess antioxidant activity . It significantly reduces the levels of inflammatory factors such as tumor necrosis factor-α (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the lungs of acute lung injury model rats . It also inhibits the phosphorylation of PI3K, AKT, p38, and ERK1/2, thus reducing protein expression .
Action Environment
Safety and Hazards
properties
IUPAC Name |
[(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-14(16)17-12-8-6-4-2-3-5-7-10-15-11-9-13-18-15/h6-11,13H,12H2,1H3/b8-6+,10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQELYEKOTPXIHM-NBANWCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC#CC#CC=CC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C#CC#C/C=C/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylatractylodinol | |
Q & A
Q1: What is the chemical structure of acetylatractylodinol and how is it identified?
A1: Acetylatractylodinol is a polyacetylene compound first identified in plants like Atractylodes lancea. Its structure can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ]
Q2: Where is acetylatractylodinol found naturally, and how does its concentration vary?
A2: Acetylatractylodinol is found in varying concentrations in Atractylodes lancea plants, with significant differences observed depending on the geographical origin of the plant. [] Gas chromatography-mass spectrometry (GC-MS) analysis can be used to identify and quantify this compound in plant extracts. []
Q3: What is the potential therapeutic benefit of acetylatractylodinol and how does it work?
A3: While research is ongoing, acetylatractylodinol is suggested to play a role in the therapeutic effects of Atractylodes rhizoma extract, which has shown potential in alleviating acute lung injury (ALI) in animal models. [] The mechanism is believed to involve the inhibition of inflammatory pathways like PI3K-AKT and MAPK. [] Further research is needed to fully understand the specific role and efficacy of acetylatractylodinol in this context.
Q4: How do the chemical properties of acetylatractylodinol and related compounds influence their biological activity?
A4: Research indicates that the presence and position of specific functional groups within polyacetylene structures, like those found in acetylatractylodinol and related compounds, significantly impact their inhibitory effects on enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). [] These enzymes are involved in inflammatory processes. For instance, the compound 2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenol, isolated alongside acetylatractylodinol, exhibited strong inhibitory effects on 5-LOX and COX-1 but displayed weak antioxidant activity. [] Further studies are needed to fully understand the structure-activity relationship of acetylatractylodinol.
Q5: What analytical techniques are commonly employed to study acetylatractylodinol?
A5: Various analytical methods are employed to isolate, characterize, and quantify acetylatractylodinol. Common techniques include:
- Chromatographic methods: Column chromatography, using materials like silica gel and ODS, is commonly employed to isolate acetylatractylodinol from plant extracts. []
- Spectroscopic methods: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for structural elucidation and confirmation of acetylatractylodinol. []
- GC-MS: Gas chromatography coupled with mass spectrometry is a powerful technique used for both the identification and quantification of acetylatractylodinol, especially in complex plant matrices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


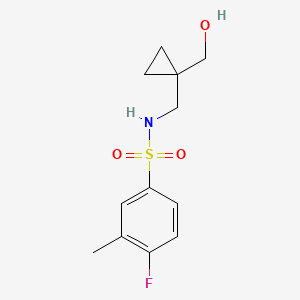

![N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide](/img/structure/B2446829.png)
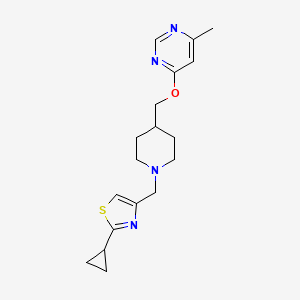
![[3-(3-Imidazol-1-ylpropyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2446831.png)

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2446837.png)
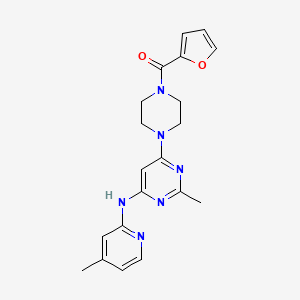
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2446841.png)
![4-Amino-6-tert-butyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2446842.png)

